
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: is a complex organic compound with a unique structure. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and the presence of an ethylcarbamoyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the hydrogenation of indole derivatives to form the octahydroindole core. The introduction of the ethylcarbamoyl group can be achieved through carbamoylation reactions, where an ethyl isocyanate reacts with the amine group on the indole ring. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and specialized equipment for handling reactive intermediates. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylcarbamoyl group can be substituted with other carbamoyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with different functional groups replacing the ethylcarbamoyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with target molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid: Lacks the ethylcarbamoyl group.
(2S,3aS,7aS)-1-(methylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: Has a methylcarbamoyl group instead of an ethylcarbamoyl group.
(2S,3aS,7aS)-1-(propylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: Has a propylcarbamoyl group instead of an ethylcarbamoyl group.
Uniqueness: The presence of the ethylcarbamoyl group in (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid imparts unique chemical and biological properties, such as enhanced hydrogen bonding and specific interactions with molecular targets, which are not observed in similar compounds with different carbamoyl groups.
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(2S,3aS,7aS)-1-(ethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-2-13-12(17)14-9-6-4-3-5-8(9)7-10(14)11(15)16/h8-10H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
QUIJHCRXBYRZML-GUBZILKMSA-N |
Isomerische SMILES |
CCNC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Kanonische SMILES |
CCNC(=O)N1C2CCCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


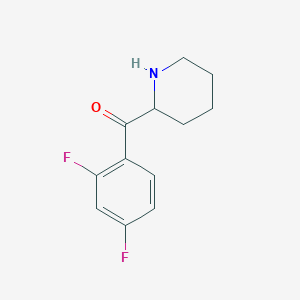


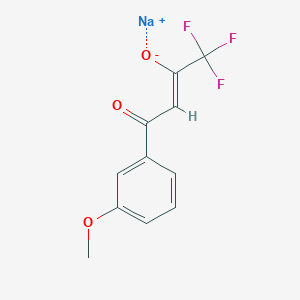
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)
![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)
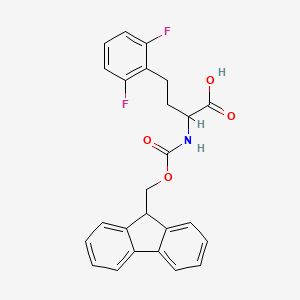
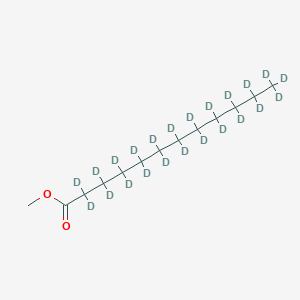
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)

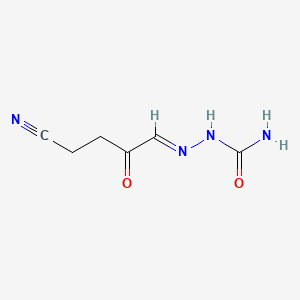
![2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B12306558.png)
